Amitraz-d6

Description

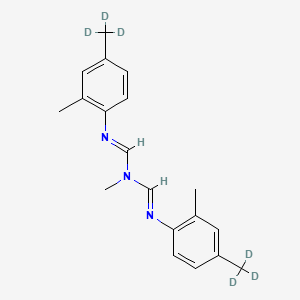

Structure

3D Structure

Properties

Molecular Formula |

C19H23N3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-methyl-N'-[2-methyl-4-(trideuteriomethyl)phenyl]-N-[[2-methyl-4-(trideuteriomethyl)phenyl]iminomethyl]methanimidamide |

InChI |

InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3/i1D3,2D3 |

InChI Key |

QXAITBQSYVNQDR-WFGJKAKNSA-N |

Synonyms |

N’-(2,4-Dimethylphenyl)-N-[[(2,4-dimethylphenyl)imino]methyl]-N-methylmethanimidamide-d6; N-Methyl-N’-2,4-xylyl-N-(N-2,4-xylylformimidoyl)formamidine-d6; Acarac-d6; Amigard-d6; Apivar ND-d6; Azaform-d6; BAAM-d6; Ovasyn-d6; Parsec-d6; TCL-d6; Taktic-d |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Amitraz-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitraz-d6 is the deuterated analog of Amitraz, a broad-spectrum acaricide and insecticide belonging to the formamidine chemical class. The inclusion of deuterium atoms (d6) in its structure makes it a valuable tool in various research applications, particularly in pharmacokinetic studies, metabolic fate investigations, and as an internal standard for mass spectrometry-based quantification of Amitraz. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental methodologies, and a visualization of its primary signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. It is important to note that while specific experimental data for this compound is limited, many of its properties can be inferred from its non-deuterated counterpart, Amitraz.

| Property | Value | Reference |

| Chemical Name | N'-[2,4-bis(methyl-d3)phenyl]-N-[[2,4-bis(methyl-d3)phenyl]iminomethyl]-N-methylmethanimidamide | |

| IUPAC Name | N-methyl-N'-[2-methyl-4-(trideuteriomethyl)phenyl]-N-[[2-methyl-4-(trideuteriomethyl)phenyl]iminomethyl]methanimidamide | [1] |

| Molecular Formula | C₁₉H₁₇D₆N₃ | [1] |

| Molecular Weight | 299.44 g/mol | [1] |

| Exact Mass | 299.226858222 Da | [1] |

| Appearance | White to off-white crystalline solid (inferred from Amitraz) | [2] |

| Melting Point | 86-87 °C (for Amitraz) | [2] |

| Water Solubility | Approximately 1 mg/L at 25 °C (for Amitraz) | [2] |

| Organic Solvent Solubility | Soluble in most organic solvents, such as acetone, toluene, and xylene (for Amitraz). | [2] |

| Stability | Unstable under acidic conditions.[2] Stable under normal storage conditions. | [3] |

| XLogP3 | 5.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for its application in research. Below are generalized methodologies for key experiments.

Synthesis of this compound

Reaction Scheme:

(2,4-Dimethyl-d6-aniline) + Triethyl orthoformate + N-methylformamide → this compound + Ethanol + Ethyl formate

General Procedure:

-

To a solution of 2,4-dimethyl-d6-aniline in a suitable solvent (e.g., toluene), add N-methylformamide and triethyl orthoformate.

-

The reaction mixture is heated under reflux.

-

The ethanol and ethyl formate byproducts are removed by distillation.

-

After the reaction is complete, the mixture is cooled, and the product is crystallized from a suitable solvent (e.g., isopropanol).

-

The resulting crystals are filtered, washed, and dried to yield this compound.

Determination of Solubility

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5]

-

Calculation: The solubility is expressed in mg/L or other appropriate units.

Stability Analysis

Methodology for pH Stability:

-

Buffer Preparation: A series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) are prepared.

-

Sample Preparation: A known concentration of this compound is dissolved in each buffer.

-

Incubation: The solutions are stored at a constant temperature and protected from light.

-

Time-Point Analysis: Aliquots are taken at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately analyzed by a stability-indicating HPLC method to determine the remaining concentration of this compound.

-

Data Analysis: The degradation rate constant and half-life at each pH are calculated.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at a wavelength of approximately 290 nm or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or semi-polar capillary column is suitable.

-

Injector and Detector Temperatures: Optimized based on the instrument and method.

-

Ionization Mode: Electron Ionization (EI) is typically used.

-

Mass Analyzer: Quadrupole or ion trap.

-

Note: Due to the thermal lability of Amitraz, careful optimization of GC conditions is necessary to prevent degradation in the injector.

Signaling Pathways

The primary mechanism of action of Amitraz involves its interaction with octopamine receptors in invertebrates and alpha-adrenergic receptors in vertebrates. The deuteration in this compound is not expected to alter these fundamental interactions.

Octopamine Receptor Signaling Pathway (Invertebrates)

Amitraz acts as an agonist at octopamine receptors, which are G-protein coupled receptors (GPCRs). This interaction leads to a cascade of intracellular events, ultimately resulting in neuronal hyperexcitation, paralysis, and death of the target pest. The Octβ2R subtype has been identified as a key target.

Caption: Agonistic action of this compound on invertebrate octopamine receptors.

Alpha-Adrenergic Receptor Signaling Pathway (Vertebrates)

In mammals, Amitraz exhibits agonist activity at α2-adrenergic receptors, which are also GPCRs. This interaction is responsible for its pharmacological and toxicological effects in vertebrates, including sedation, bradycardia, and hypotension.

Caption: Agonistic action of this compound on vertebrate α2-adrenergic receptors.

Conclusion

This compound serves as an indispensable tool for advanced research in drug metabolism and toxicology. This guide provides a foundational understanding of its chemical properties, drawing upon data from its non-deuterated form where necessary. The outlined experimental protocols offer a starting point for researchers to develop and validate their own analytical methods. Furthermore, the visualization of its key signaling pathways provides a clear framework for understanding its mechanism of action at the molecular level. As research progresses, a more comprehensive dataset specific to this compound will undoubtedly emerge, further refining our understanding of this important labeled compound.

References

- 1. This compound | C19H23N3 | CID 126456372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merck.com [merck.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of Amitraz-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a projected methodology for the synthesis and purification of Amitraz-d6. Due to the limited availability of specific literature for the deuterated analog, the protocols detailed herein are adapted from established and well-documented methods for the synthesis of unlabeled Amitraz.[1][2][3][4] This document is intended to serve as a foundational resource for researchers requiring isotopically labeled Amitraz for use as an internal standard in metabolic studies, pharmacokinetic analyses, and environmental monitoring.

Introduction

Amitraz, N,N'-[(Methylimino)dimethylidyne]di-2,4-xylidine, is a broad-spectrum acaricide and insecticide belonging to the formamidine class of chemicals.[2] It is widely used in veterinary medicine and agriculture to control ticks, mites, and other pests. The mechanism of action involves interaction with octopamine receptors in the central nervous system of invertebrates, leading to overexcitation, paralysis, and death.[2]

Stable isotope-labeled internal standards are critical for accurate quantification in mass spectrometry-based analytical methods. This compound, with six deuterium atoms incorporated into the methyl groups of the two 2,4-dimethylphenyl moieties, serves as an ideal internal standard for the analysis of Amitraz residues. Its chemical and physical properties are nearly identical to the unlabeled parent compound, but its increased mass allows for clear differentiation in mass spectrometric analyses.

This guide outlines a one-pot synthesis strategy for this compound, leveraging the commercially available deuterated precursor, 2,4-Dimethyl-d6-aniline.[5] Furthermore, a multi-step purification protocol is presented to ensure the final product meets the high purity requirements for research applications.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot reaction that is a modification of the established synthesis for unlabeled Amitraz.[1][3][4] This approach involves the condensation of a deuterated aniline derivative with N-methylformamide and triethyl orthoformate.

Synthesis Pathway

The proposed reaction proceeds via the formation of intermediate formimidate esters from the reaction of 2,4-Dimethyl-d6-aniline and triethyl orthoformate. Subsequent reaction with N-methylformamide leads to the formation of the final this compound product. The overall reaction is depicted below.

Caption: Proposed one-pot synthesis pathway for this compound.

Experimental Protocol: Synthesis

Disclaimer: This projected protocol is for research purposes only and should be performed by qualified personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials and Reagents:

-

2,4-Dimethyl-d6-aniline (d6-2,4-Xylidine)

-

Triethyl orthoformate

-

N-Methylformamide

-

Anhydrous Toluene (optional, as solvent)

-

Lewis acid catalyst (e.g., Zinc Chloride, optional)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

-

Heating mantle with temperature control

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 2,4-Dimethyl-d6-aniline (2.0 equivalents), N-methylformamide (1.2 equivalents), and triethyl orthoformate (2.2 equivalents).

-

Initial Heating: Begin stirring the mixture and slowly heat the flask using a heating mantle.

-

Distillation of Byproducts: As the reaction temperature increases to approximately 95-120°C, ethanol will begin to distill off. Continue to slowly raise the temperature to facilitate the removal of ethanol and later, ethyl formate, which will distill at higher temperatures.[1][4]

-

Reaction Progression: Once the majority of the volatile byproducts have been removed, increase the temperature to 180-190°C and allow the reaction to reflux for 3-5 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling: After the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature. The resulting product will be crude this compound, likely as a dark, oily residue or semi-solid.

Quantitative Data: Synthesis

The following table provides a template for recording the quantitative data from the synthesis of this compound.

| Parameter | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio (Equiv.) | Quantity (mmol) | Mass (g) or Volume (mL) |

| Reactants | |||||

| 2,4-Dimethyl-d6-aniline | C₈H₅D₆N | 127.23 | 2.0 | User Input | User Input |

| N-Methylformamide | C₂H₅NO | 59.07 | 1.2 | User Input | User Input |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 2.2 | User Input | User Input |

| Product | |||||

| This compound (Theoretical) | C₁₉H₁₇D₆N₃ | 299.45 | 1.0 | Calculated | Calculated |

| Crude this compound (Actual) | C₁₉H₁₇D₆N₃ | 299.45 | - | - | User Input |

| Yield | |||||

| Theoretical Yield (g) | - | - | - | - | Calculated |

| Actual Yield (g) | - | - | - | - | User Input |

| Percentage Yield (%) | - | - | - | - | Calculated |

Proposed Purification of this compound

The purification of the crude this compound product is essential to remove unreacted starting materials, byproducts, and any degradation products. A multi-step approach involving crystallization followed by solid-phase extraction is proposed to achieve high purity.

Purification Workflow

The purification process begins with a primary purification step of crystallization to remove the bulk of impurities, followed by a secondary, more refined purification using solid-phase extraction for trace impurity removal.

Caption: Proposed multi-step purification workflow for this compound.

Experimental Protocol: Purification

3.2.1 Step 1: Crystallization

Materials and Reagents:

-

Crude this compound

-

Isopropanol

-

Beaker or Erlenmeyer flask

-

Hot plate

-

Filtration apparatus (Buchner funnel, filter paper, filter flask)

-

Ice bath

Procedure:

-

Dissolution: Transfer the crude this compound into a beaker and add a minimal amount of hot isopropanol to dissolve the solid.[4]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

3.2.2 Step 2: Solid-Phase Extraction (SPE)

For achieving higher purity, the crystallized this compound can be further purified using SPE. The choice of sorbent (e.g., normal-phase silica or reverse-phase C18) will depend on the nature of the remaining impurities.

Materials and Reagents:

-

Crystallized this compound

-

SPE cartridge (e.g., Silica gel or C18)

-

Appropriate solvents for conditioning, loading, washing, and elution (e.g., hexane, ethyl acetate, methanol, acetonitrile)

-

SPE manifold

Procedure (Example using Silica SPE):

-

Conditioning: Condition the silica SPE cartridge by passing a non-polar solvent (e.g., hexane) through it.

-

Loading: Dissolve the crystallized this compound in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate) and load it onto the cartridge.

-

Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute any non-polar impurities.

-

Elution: Elute the this compound using a solvent of moderate polarity (e.g., a mixture of hexane and ethyl acetate). The optimal solvent ratio should be determined by TLC analysis.

-

Solvent Removal: Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final purified this compound.

Quantitative Data: Purification

This table serves as a template for tracking the quantitative aspects of the purification process.

| Parameter | Mass (g) | Purity (by HPLC/GC-MS, %) | Recovery (%) |

| Input | |||

| Crude this compound | User Input | User Input | - |

| After Crystallization | |||

| Crystallized this compound | User Input | User Input | Calculated |

| After SPE | |||

| Final Pure this compound | User Input | User Input | Calculated |

| Overall Recovery | - | - | Calculated |

Conclusion

This technical guide provides a detailed, albeit projected, framework for the synthesis and purification of this compound. By adapting the well-established one-pot synthesis of Amitraz with the commercially available deuterated starting material, 2,4-Dimethyl-d6-aniline, researchers can produce this valuable internal standard. The proposed multi-step purification process, combining crystallization and solid-phase extraction, is designed to yield a final product of high purity suitable for sensitive analytical applications. It is imperative that researchers validate these proposed methods in their own laboratories and use appropriate analytical techniques to characterize the final product and confirm its isotopic and chemical purity.

References

Commercial Suppliers of High-Purity Amitraz-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity deuterated Amitraz (Amitraz-d6), its mechanism of action, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalytical studies.

Commercial Availability of High-Purity this compound

High-purity this compound is available from several reputable suppliers of reference standards and research chemicals. The following table summarizes key information for some of the prominent commercial sources. While specific lot purities and isotopic enrichments are detailed in the Certificate of Analysis (CoA) provided with the product, the suppliers listed below are known for their quality management systems, often with accreditations such as ISO 17034.

| Supplier | Product Name | Catalog Number (Example) | Available Quantities (Examples) | Quality Standards |

| LGC Standards | This compound | TRC-A633322 | 2.5 mg, 25 mg | Provides a comprehensive Certificate of Analysis with each product.[1][2][3][4] |

| Santa Cruz Biotechnology, Inc. | This compound | sc-##### | Inquire for details | Product data sheets and CoAs are available upon request.[5][6] |

| Shimadzu Chemistry & Diagnostics | This compound | Inquire for details | Custom synthesis and pack sizes may be available. | Full compound certification and re-analysis services are offered, including a comprehensive CoA.[7][8] |

| Cerilliant Corporation (a part of MilliporeSigma) | Amitraz solutions | Inquire for details | Typically supplied as certified solutions. | Products are supported by a comprehensive CoA, with accreditations to ISO Guide 34 and ISO/IEC 17025.[9][10] |

Mechanism of Action: Signaling Pathways

Amitraz exerts its biological effects primarily through its agonistic activity on two main classes of G protein-coupled receptors (GPCRs): octopamine receptors in invertebrates and α2-adrenergic receptors in vertebrates.[11][12] Its insecticidal and acaricidal properties are largely attributed to the disruption of normal neurotransmission in target pests, leading to overexcitation, paralysis, and death.[13]

Octopamine Receptor Signaling in Invertebrates

In insects and mites, amitraz and its active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), are potent agonists of octopamine receptors.[14][15] These receptors are the invertebrate counterparts to the vertebrate adrenergic receptors. Activation of octopamine receptors can lead to downstream signaling cascades involving both cyclic AMP (cAMP) and intracellular calcium (Ca2+) mobilization, depending on the receptor subtype (α- and β-adrenergic-like).[14][15] The differential activation of these receptor subtypes contributes to the compound's toxicity in target organisms.[14][15][16][17][18]

α2-Adrenergic Receptor Signaling in Vertebrates

In mammals, amitraz acts as an agonist at α2-adrenergic receptors, which are also GPCRs.[11][19][20] These receptors are located both presynaptically on noradrenergic neurons and postsynaptically in various tissues. Presynaptic activation of α2-adrenergic receptors inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow.[12] This mechanism is responsible for many of the toxic effects observed in mammals, such as sedation, bradycardia, and hypotension.[20] The signaling cascade involves the inhibition of adenylyl cyclase by the Gαi subunit of the G protein, resulting in decreased intracellular cAMP levels.

Experimental Protocols for the Analysis of Amitraz

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of amitraz in complex biological matrices by compensating for matrix effects and variations in sample preparation and instrument response. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Modified QuEChERS Protocol for Biological Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[21][22][23][24][25] The following is a modified protocol suitable for matrices like eggs or tissues.[26]

Materials:

-

Homogenized sample (e.g., egg, tissue)

-

This compound internal standard solution

-

Acetonitrile (MeCN)

-

Water (LC-MS grade)

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

-

50 mL and 15 mL centrifuge tubes

-

Vortex mixer and centrifuge

Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 5 mL of water and vortex for 1 minute.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex vigorously for 10 minutes to ensure thorough extraction.

-

Add the QuEChERS extraction salts to the tube.

-

Immediately vortex for 1 minute to prevent the agglomeration of salts.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube.

-

Vortex for 30 seconds to facilitate the cleanup process.

-

Centrifuge at ≥5000 x g for 2 minutes.

-

Collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example): [26][27][28]

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Amitraz: Precursor ion (Q1) m/z 294.2 → Product ions (Q3) m/z 122.1, 264.2

-

This compound: Precursor ion (Q1) m/z 300.2 → Product ion (Q3) m/z 128.1

-

Note: Specific MRM transitions should be optimized for the instrument being used.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Amitraz in a biological sample using this compound as an internal standard is depicted below.

This technical guide provides a foundational understanding for researchers working with high-purity this compound. For specific applications, it is imperative to consult the supplier's Certificate of Analysis and to validate the analytical method according to the relevant regulatory guidelines.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. Amitraz | CAS 33089-61-1 | LGC Standards [lgcstandards.com]

- 3. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. schd-shimadzu.com [schd-shimadzu.com]

- 9. cerilliant.com [cerilliant.com]

- 10. cerilliant.com [cerilliant.com]

- 11. researchgate.net [researchgate.net]

- 12. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites | eLife [elifesciences.org]

- 18. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acute and chronic effects of the pesticide amitraz on alpha 2-adrenoceptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Central and peripheral alpha-adrenoceptor actions of amitraz in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. weber.hu [weber.hu]

- 22. QuEChERS: Home [quechers.eu]

- 23. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 24. maxisci.com [maxisci.com]

- 25. nucleus.iaea.org [nucleus.iaea.org]

- 26. sciex.com [sciex.com]

- 27. Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS [qikan.cmes.org]

- 28. researchgate.net [researchgate.net]

Amitraz-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Amitraz-d6, a deuterated isotopologue of the formamidine pesticide Amitraz. Given the limited availability of stability data specific to this compound, this guide draws upon comprehensive data for unlabeled Amitraz and supplements it with specific recommendations for the deuterated standard. The information presented here is critical for ensuring the integrity and accuracy of research and analytical applications involving this compound.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Source |

| Chemical Name | N'-(2,4-Dimethylphenyl)-N-[[(2,4-dimethylphenyl)imino]methyl]-N-methylmethanimidamide-d6 | LGC Standards |

| Molecular Formula | C₁₉H₁₇D₆N₃ | LGC Standards |

| Molecular Weight | 299.44 g/mol | LGC Standards |

| Appearance | White to pale yellow crystalline solid | Inferred from Amitraz data |

| Storage Temperature | -20°C | LGC Standards |

Stability Profile

The stability of this compound is expected to be comparable to that of unlabeled Amitraz. The primary degradation pathway for Amitraz is hydrolysis, which is significantly influenced by pH. It is also susceptible to degradation by light and microorganisms.

General Storage Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information for both the deuterated and non-deuterated forms:

| Condition | Recommendation | Rationale | Source |

| Temperature | -20°C | Recommended for the neat, solid form of this compound to minimize degradation. | LGC Standards |

| Cool, well-ventilated place | General recommendation for Amitraz formulations to prevent heat-related degradation. | [1][2][3] | |

| Container | Properly labeled, tightly closed containers | Prevents contamination and exposure to moisture and air. | [1][2][3] |

| Light Exposure | Store in the dark/protect from light | Amitraz is known to be sensitive to light, which can accelerate degradation. | [4] |

| Moisture | Keep away from water and moisture | Hydrolysis is a primary degradation pathway. | [4][5] |

| Incompatibilities | Avoid strong oxidizing agents and acidic conditions | Amitraz is unstable in acidic conditions and can react with strong oxidizers. | [5] |

Shelf Life

Specific shelf-life data for this compound is not publicly available. However, for a 98% technical grade of unlabeled Amitraz, stability has been demonstrated for at least two years under controlled conditions (30±2°C/65±5%RH and 40±2°C/75±5%RH)[6]. One supplier of a formulated Amitraz product suggests a minimum shelf life of two years under recommended storage conditions[7]. For this compound stored at the recommended -20°C in a tightly sealed container, a shelf life of at least two years can be reasonably expected. It is crucial to monitor the purity of the standard over time, especially if it is frequently removed from storage or if the container seal is compromised.

Degradation Pathways

Amitraz primarily degrades through hydrolysis. The degradation products are dependent on the pH of the environment. Under acidic conditions, hydrolysis is rapid.[4][5] The main degradation products identified are:

-

2,4-Dimethylaniline (DMA)

-

N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF)

-

2,4-dimethylphenylformamide (DMF)

The following diagram illustrates the general degradation pathway of Amitraz.

Caption: General degradation pathway of Amitraz via hydrolysis.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the separation and quantification of the parent compound and its degradation products.

HPLC Method for Amitraz Analysis

This method is adapted from procedures used for the analysis of Amitraz in various matrices and can be used for stability testing.

Objective: To quantify the concentration of this compound and its degradation products over time under specific storage conditions.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

| Parameter | Condition | Source |

| Column | Waters XTerra RP18 (4.8 x 250 mm, 5 µm) or equivalent C18 column | |

| Mobile Phase | Acetonitrile:Water (75:25, v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 290 nm | |

| Injection Volume | 20 µL | [8] |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation (for stability study):

-

Store aliquots of this compound under the desired stability conditions (e.g., -20°C, 4°C, room temperature, elevated temperature, exposure to light).

-

At specified time points, dissolve a known amount of the stored this compound in acetonitrile to a final concentration within the calibration range.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks may indicate the formation of degradation products, which can be tentatively identified by comparing their retention times to those of known degradation product standards.

GC-MS Method for Amitraz and Degradation Product Analysis

GC-MS is a powerful technique for the simultaneous detection of Amitraz and its degradation products.

Objective: To identify and quantify this compound and its primary degradation products (DMA, DMPF, DMF) during a stability study.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Chromatographic Conditions:

| Parameter | Condition | Source |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | [9] |

| Carrier Gas | Helium | [9] |

| Injector Temperature | 250°C | [8] |

| Oven Program | Initial temperature 50°C for 2 min, ramp at 15°C/min to 320°C, hold for 20 min | [8] |

| MS Interface Temp. | 250°C | [8] |

| Acquisition Mode | Full scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) | [10] |

| Monitored Ions (SIM) | For Amitraz: m/z 293, 162, 121. For degradation products (e.g., DMA): m/z 121, 120, 106, 77. Note: For this compound, the molecular ion and fragment masses will be shifted. | [10] |

Procedure:

-

Standard and Sample Preparation: As described in the HPLC method, but using an appropriate solvent for GC-MS analysis (e.g., acetone or hexane).

-

Analysis: Inject the prepared samples into the GC-MS system.

-

Identification and Quantification: Identify this compound and its degradation products based on their retention times and mass spectra. Quantify using a calibration curve prepared from standards.

The following diagram illustrates a typical workflow for a stability study of this compound.

Caption: Workflow for a stability study of this compound.

Conclusion

While specific stability data for this compound is scarce, a comprehensive understanding of its stability can be inferred from the extensive data available for unlabeled Amitraz. The primary recommendation is to store this compound at -20°C in a tightly sealed container, protected from light and moisture . Under these conditions, the compound is expected to be stable for at least two years. For applications requiring the highest accuracy, it is advisable to periodically assess the purity of the standard using the analytical methods outlined in this guide. Researchers should be aware of the potential for hydrolysis, especially when preparing solutions, and it is good practice to prepare fresh solutions for each use.

References

Amitraz-d6 CAS number and chemical identifiers

This technical guide provides an in-depth overview of Amitraz-d6, a deuterated isotopologue of the formamidine pesticide Amitraz. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, and insights into the broader mechanism of action and analytical methodologies related to Amitraz.

Chemical Identifiers and Properties

This compound is primarily utilized as an internal standard in analytical and research applications for the quantification of Amitraz. The deuterium labeling provides a distinct mass spectrometric signature, enabling precise measurement.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| CAS Number | 2734300-36-6 | [1] |

| Unlabeled CAS Number | 33089-61-1 | [2][3] |

| Molecular Formula | C₁₉H₁₇D₆N₃ | [1][2] |

| Molecular Weight | 299.44 g/mol | [1][2] |

| IUPAC Name | N-methyl-N'-[2-methyl-4-(trideuteriomethyl)phenyl]-N-[[2-methyl-4-(trideuteriomethyl)phenyl]iminomethyl]methanimidamide | [4] |

| InChI | InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3/i1D3,2D3 | [4] |

| InChIKey | QXAITBQSYVNQDR-WFGJKAKNSA-N | [4] |

| Canonical SMILES | [2H]C([2H])([2H])C1=CC(=C(C=C1)N=CN(C)C=NC2=C(C=C(C=C2)C([2H])([2H])[2H])C)C | [4] |

| Synonyms | N'-(2,4-Dimethylphenyl)-N-[[(2,4-dimethylphenyl)imino]methyl]-N-methylmethanimidamide-d6, HY-B1111S, CS-0372915 | [1][4] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Citation |

| Exact Mass | 299.226858222 Da | [4] |

| XLogP3 | 5.5 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Topological Polar Surface Area | 28 Ų | [4] |

Mechanism of Action

Amitraz exerts its biological effects primarily through its interaction with specific neurotransmitter receptors. Its effectiveness as an acaricide and insecticide stems from its potent activity on the nervous systems of invertebrates, while its toxicity in mammals is also linked to related receptor systems. The primary mechanisms of action include:

-

Octopamine Receptor Agonism: In invertebrates such as mites and ticks, amitraz and its active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), act as potent agonists of octopamine receptors.[2][4] Octopamine is the invertebrate equivalent of norepinephrine. The activation of these G protein-coupled receptors (GPCRs) leads to over-excitation of the nervous system, resulting in paralysis and death of the parasite.[3][5] Studies have shown that amitraz can activate multiple subtypes of octopamine receptors.[2][4]

-

Alpha-Adrenergic Receptor Agonism: In mammals, amitraz exhibits agonist activity at α-adrenergic receptors, particularly the α2-adrenergic subtype.[3][6] This interaction is responsible for most of the toxic effects observed in mammals, which include central nervous system depression, bradycardia, hypotension, and hypothermia.[3] Amitraz has been shown to stimulate both α1- and α2-adrenoceptors to produce vascular constriction.[1]

-

Inhibition of Monoamine Oxidase (MAO): Amitraz has been reported to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.[3][7]

The selective toxicity of amitraz towards invertebrates is partly explained by the differential sensitivity of the target receptors. For instance, the honeybee octopamine receptor (Octβ2R) is less sensitive to amitraz than the corresponding receptor in the Varroa mite.[2]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for Amitraz's action on octopamine and α-adrenergic receptors.

Caption: Invertebrate Octopamine Receptor Signaling Pathway for Amitraz.

References

- 1. Central and peripheral alpha-adrenoceptor actions of amitraz in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amitraz - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

Methodological & Application

Protocol for the Quantification of Amitraz Residues Using Isotope Dilution Mass Spectrometry with Amitraz-d6

Application Note

This document provides a detailed protocol for the quantitative analysis of Amitraz, a formamidine pesticide, in fruit and vegetable matrices. The method employs an isotope dilution technique using Amitraz-d6 as an internal standard, coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Amitraz is susceptible to degradation into several metabolites, principally N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF), N-(2,4-dimethylphenyl)formamide (DMF), and 2,4-dimethylaniline (DMA). Regulatory frameworks, such as the European Union Maximum Residue Limit (MRL) definition, often require the determination of the sum of Amitraz and all its metabolites that contain the 2,4-dimethylaniline moiety, expressed as Amitraz. This protocol focuses on the accurate quantification of the parent Amitraz compound, with the understanding that the analysis of its metabolites may also be required and can be integrated into the same analytical run.

The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision in residue analysis.[1][2] This internal standard closely mimics the chemical behavior of the native Amitraz analyte throughout the sample preparation and analysis process. By adding a known amount of this compound at the beginning of the extraction, any variations in extraction efficiency, sample matrix effects, or instrument response are effectively compensated for, leading to more reliable and robust quantification.

This method is intended for researchers in food safety, contract research organizations, and regulatory laboratories involved in pesticide residue monitoring.

Experimental Protocols

Scope

This protocol is applicable to the determination of Amitraz residues in high-moisture fruit and vegetable matrices (e.g., pears, apples, tomatoes, cucumbers).

Principle

A homogenized sample is spiked with a known amount of this compound internal standard solution. The sample is then subjected to a QuEChERS extraction using acetonitrile and a salt mixture to partition the analytes into the organic phase. The extract is subsequently cleaned up using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the native Amitraz to the this compound internal standard and comparing it against a matrix-matched calibration curve.

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade).

-

Standards: Amitraz (analytical standard, >99% purity), this compound (internal standard, >98% purity).

-

Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent.

-

Standard Solutions:

-

Stock Standard (1 mg/mL): Accurately weigh 10 mg of Amitraz and dissolve in 10 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create calibration standards.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the internal standard stock solution with acetonitrile. The final concentration should be chosen to provide a clear and stable signal in the final extract.

-

-

Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, LC-MS/MS system.

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize the fruit or vegetable sample until a uniform consistency is achieved.

-

Weighing and Spiking: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. Add a precise volume (e.g., 100 µL) of the this compound internal standard spiking solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.[3]

-

-

Dispersive SPE Cleanup (dSPE):

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). The choice of sorbents can be optimized depending on the matrix.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract (e.g., 1 mL).

-

Evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or directly dilute with an appropriate solvent (e.g., mobile phase starting conditions) for LC-MS/MS analysis.

-

Transfer the final solution to an autosampler vial for injection.

-

LC-MS/MS Analysis

The following are typical starting parameters and should be optimized for the specific instrument used.

| Parameter | Recommended Condition |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm)[4] |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute Amitraz, then return to initial conditions. |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | ~3.5 kV |

| Source Temperature | ~150 °C |

| Desolvation Gas | Nitrogen, ~800 L/hr at ~350 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Amitraz | 294.2 | 122.1 | 163.1 | Optimized (e.g., 20-35) |

| This compound | 300.2 | 122.1 | 169.1 | Optimized (e.g., 20-35) |

Note: The precursor ion for this compound is shifted by +6 Da compared to Amitraz. The product ions may or may not shift depending on which part of the molecule contains the deuterium labels. The transitions provided are predictive and must be empirically optimized on the specific instrument.

Calibration and Quantification

Prepare matrix-matched calibration standards by spiking known concentrations of the Amitraz working standard solutions into blank matrix extracts that have undergone the full sample preparation procedure (including the addition of the internal standard). This approach compensates for any matrix effects that are not fully corrected by the internal standard.

Construct a calibration curve by plotting the peak area ratio of Amitraz to this compound against the concentration of Amitraz. The concentration of Amitraz in the samples is then calculated using the regression equation from this curve.

Data Presentation

The following table summarizes typical performance data for the analysis of Amitraz in various matrices using LC-MS/MS with an internal standard.

| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

| Pears | 0.05 mg/kg (50) | 96 - 118 | < 9.5 | N/A | Hepperle et al., 2015 |

| Pears | 0.5 mg/kg (500) | 100 - 120 | < 5.2 | N/A | Hepperle et al., 2015 |

| Fruits & Vegetables | 0.5 | 62.5 - 105.0 | 7.5 - 17.6 | 0.01 - 0.4 | Se Pu, 2019[4] |

| Fruits & Vegetables | 5.0 | 62.5 - 105.0 | 7.5 - 17.6 | 0.01 - 0.4 | Se Pu, 2019[4] |

| Fruits & Vegetables | 20.0 | 62.5 - 105.0 | 7.5 - 17.6 | 0.01 - 0.4 | Se Pu, 2019[4] |

| Honey | 5.0 | > 80 | < 10 | 5 | Xu et al., 2009[5] |

| Honey | 10.0 | > 80 | < 10 | 5 | Xu et al., 2009[5] |

| Honey | 20.0 | > 80 | < 10 | 5 | Xu et al., 2009[5] |

| Whole Blood | 3 levels | 90.2 - 104.5 | < 15 | 2 | Li et al., 2014[6] |

N/A: Not available in the cited abstract. Data may be presented for the sum of Amitraz and its metabolites.

Mandatory Visualization

References

- 1. scispace.com [scispace.com]

- 2. academic.oup.com [academic.oup.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sample Preparation of Amitraz-d6 in Environmental Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and clean-up of Amitraz-d6 from various environmental matrices prior to analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated analog of the formamidine pesticide Amitraz, is commonly used as an internal standard in analytical methods to ensure accurate quantification by correcting for analyte loss during sample preparation and for matrix effects.

Introduction

Accurate determination of pesticide residues in environmental samples is crucial for assessing environmental contamination and ensuring food safety. Environmental matrices such as soil, water, and sediment are complex and require robust sample preparation techniques to isolate target analytes and remove interfering substances. The use of isotopically labeled internal standards, such as this compound, is a widely accepted practice to improve the accuracy and precision of quantitative analysis.[1][2][3] The sample preparation methods for this compound are analogous to those for native Amitraz. This document outlines two primary and effective techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Amitraz and its metabolites in various environmental matrices. While specific data for this compound is limited in publicly available literature, the recovery and detection limits for the non-deuterated form provide a strong indication of the expected performance for the deuterated analog when used as an internal standard.

Table 1: Recovery Data for Amitraz and Metabolites in Environmental Matrices

| Matrix | Sample Preparation Method | Analyte | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Water | QuEChERS | Atrazine, Fipronil, Endosulfan | 0.1 mg L⁻¹ | 63 - 116 | < 12 | [4] |

| Sediment | QuEChERS | Atrazine, Fipronil, Endosulfan | 0.1 mg kg⁻¹ | 48 - 115 | < 16 | [4] |

| Pears | QuEChERS | Amitraz, DMPF | 0.05 - 0.5 mg kg⁻¹ | 96 - 120 | < 9.5 | [5] |

| Soil | QuEChERS | 216 Pesticides | Not Specified | 87% (soft matrix effect) | Not Specified | [6] |

| Urine | SPE (C18) | Amitraz | 0.05 - 1.0 µg/mL | 66 - 89 | 3.3 - 4.8 | [7] |

| Urine | SPE (C18) | 2,4-dimethylaniline | 0.05 - 1.0 µg/mL | 75 - 89 | 1.5 - 2.4 | [7] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Amitraz and Metabolites

| Matrix | Analytical Method | Analyte | LOD | LOQ | Reference |

| Water | GC-MS | Pesticides | < 0.003 mg L⁻¹ | Not Specified | [4] |

| Sediment | GC-MS | Pesticides | < 0.02 mg kg⁻¹ | Not Specified | [4] |

| Urine | GC-MS | Amitraz and metabolites | 0.0024 - 0.024 ng/mL | Not Specified | [7] |

| Air | GC-MS | Amitraz | 0.01 µg/m³ | Not Specified | [8] |

| Air | GC-MS | 2,4-dimethylaniline | 0.009 µg/m³ | Not Specified | [8] |

Experimental Protocols

Protocol 1: QuEChERS Method for Soil and Sediment Samples

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for multi-residue analysis in solid matrices.[4][9][10][11]

Materials:

-

Homogenized soil or sediment sample

-

Deionized water

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Hydration: Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube. Add a specific volume of deionized water to hydrate the sample, especially for dry matrices. A common ratio is 2:1 water to sample weight.[11]

-

Internal Standard Spiking: Spike the sample with an appropriate volume of this compound standard solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The salt composition can be adjusted based on the specific method variation.[4]

-

Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile phase.

-

-

Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes to separate the organic layer from the solid matrix and aqueous layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 5 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents. A common combination for soil and sediment is 330 mg PSA, 330 mg C18, and anhydrous MgSO₄.[4] PSA removes polar matrix components, while C18 removes non-polar interferences.

-

Vortex the tube for 1 minute.

-

-

Final Centrifugation and Collection:

-

Centrifuge the d-SPE tube at 3000 rpm for 5 minutes.

-

Carefully collect the supernatant (cleaned extract) and transfer it to a vial for analysis by GC-MS or LC-MS/MS.

-

Experimental Workflow for QuEChERS Sample Preparation

Caption: Workflow for QuEChERS extraction and cleanup of this compound.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

SPE is a highly effective technique for the extraction and pre-concentration of analytes from liquid samples like water.[12][13] It allows for high recovery and clean extracts.

Materials:

-

Water sample (e.g., 500 mL)

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Nitrogen evaporator

-

SPE manifold

Procedure:

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 5 mL of dichloromethane (or ethyl acetate), followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Spike the water sample with the this compound internal standard.

-

Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Cartridge Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

-

Elution:

-

Elute the retained analytes from the cartridge by passing 5-10 mL of dichloromethane or ethyl acetate through the cartridge. Collect the eluate in a clean collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.[13]

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase) for the analytical instrument.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or GC-MS.

-

Logical Relationship for SPE Sample Preparation

Caption: Logical steps for Solid-Phase Extraction of this compound.

Discussion

The choice between QuEChERS and SPE will depend on the specific matrix, the number of samples, and the available equipment. QuEChERS is generally faster and uses less solvent, making it ideal for high-throughput laboratories analyzing solid samples.[9][14] SPE provides a higher degree of cleanup and concentration, which can be advantageous for achieving very low detection limits in liquid samples.[12]

Matrix Effects: Environmental matrices can cause signal suppression or enhancement in mass spectrometry-based detection methods.[6][14] The use of a deuterated internal standard like this compound is the most effective way to compensate for these matrix effects, as it co-elutes with the analyte of interest and experiences similar ionization effects.[1][2][3]

Stability of Amitraz: It is important to note that Amitraz is unstable under acidic conditions.[15] Therefore, sample pH should be considered during collection, storage, and preparation. The stability of Amitraz in samples during storage should also be evaluated.[16]

These protocols provide a solid foundation for the sample preparation of this compound in environmental matrices. Method validation, including the assessment of recovery, precision, linearity, and matrix effects, should be performed in the specific matrix of interest to ensure data quality and reliability.

References

- 1. Quantification of estrogenic mycotoxins at the ng/L level in aqueous environmental samples using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Restek - Blog [restek.com]

- 12. researchgate.net [researchgate.net]

- 13. biotage.com [biotage.com]

- 14. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Note: UPLC-QTOF Method for Simultaneous Analysis of Amitraz and its Metabolites using Amitraz-d6

Abstract

This application note presents a detailed and robust UPLC-QTOF (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) method for the simultaneous identification and quantification of the pesticide Amitraz and its primary metabolites: N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), 2,4-dimethylformamidine (DMF), and 2,4-dimethylaniline (DMA). The method utilizes Amitraz-d6 as an internal standard (ISTD) to ensure high accuracy and precision. This protocol is specifically tailored for the analysis of fruit and vegetable matrices, providing a reliable workflow for researchers, scientists, and professionals in drug development and food safety.

Introduction

Amitraz is a widely used formamidine pesticide and acaricide in agriculture and veterinary medicine.[1][2] Due to its potential toxicity to mammals, monitoring its residue levels and those of its metabolites in food products is crucial for consumer safety.[1][3] Amitraz can degrade or be metabolized into several products, with DMPF, DMF, and DMA being the most significant.[3][4][5] The comprehensive analysis of both the parent compound and its metabolites is often required for regulatory purposes.[6][7] This application note details a highly sensitive and selective UPLC-QTOF method that allows for the simultaneous analysis of Amitraz and its key metabolites in a single chromatographic run, employing this compound as an internal standard for accurate quantification. The use of UPLC provides excellent chromatographic resolution, while QTOF mass spectrometry offers high mass accuracy and the ability to perform both targeted and non-targeted screening.[8][9]

Metabolic Pathway of Amitraz

Amitraz undergoes a stepwise degradation and metabolic process. It initially metabolizes into DMPF and DMF, which are subsequently converted to DMA.[3][4][10] Understanding this pathway is essential for identifying the correct target analytes for residue monitoring.

Figure 1: Metabolic degradation pathway of Amitraz.

Experimental Workflow

The analytical workflow encompasses sample preparation using the QuEChERS method, followed by UPLC-QTOF analysis and data processing.

Figure 2: Overview of the experimental workflow.

Experimental Protocols

Materials and Reagents

-

Standards: Amitraz, DMPF, DMF, DMA, and this compound (all >98% purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).

-

Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.

-

Dispersive SPE: Primary secondary amine (PSA) sorbent.

-

Sample Matrix: Fruits or vegetables (e.g., pears, apples, citrus fruits).[11][12]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing Amitraz, DMPF, DMF, and DMA by diluting the stock solutions with acetonitrile.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.[3]

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extracts with the working standard mixture and the internal standard working solution to achieve final concentrations ranging from 0.5 to 200 ng/mL.

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the sample.

-

Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Cap and shake vigorously for 1 minute.

-

First Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing MgSO₄ and PSA sorbent. Vortex for 30 seconds.

-

Second Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for 2 minutes.

-

Final Extract: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-QTOF analysis.

UPLC-QTOF Method Parameters

UPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Column Temperature | 40 °C |

| Gradient | Start with 5-10% B, ramp to 90-95% B over 8-10 min, hold for 2-3 min, then return to initial conditions and equilibrate. |

QTOF-MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0-4.0 kV |

| Source Temperature | 120-150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350-500 °C |

| Mass Range | 50-1000 m/z |

| Acquisition Mode | Full Scan with MS/MS at varying collision energies (e.g., 10-40 eV) for fragment identification.[3][13] |

| Data Processing | Agilent MassHunter, Waters UNIFI, or equivalent software.[3] |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Amitraz and its metabolites in various matrices.

Table 1: Linearity and Correlation Coefficients

| Compound | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Amitraz | Blood | 1.0 - 200 | >0.99 | [12] |

| DMPF | Blood | 1.0 - 200 | >0.99 | [12] |

| DMF | Blood | 1.0 - 200 | >0.99 | [12] |

| DMA | Blood | 1.0 - 200 | >0.99 | [12] |

| Amitraz | Pears | 0.05 - 0.5 mg/kg | Not specified | [14] |

| Various Pesticides | Sweet Pepper | Not specified | >0.999 |[9] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Compound | Matrix | LOD (ng/mL or µg/kg) | LOQ (ng/mL or µg/kg) | Reference |

|---|---|---|---|---|

| Amitraz | Blood | 0.1 - 0.5 | 1.0 | [13][15] |

| DMPF | Blood | 0.1 - 0.5 | 1.0 | [13][15] |

| DMF | Blood | 0.1 - 0.5 | 1.0 | [13][15] |

| DMA | Blood | 0.1 - 0.5 | 1.0 | [13][15] |

| Amitraz & Metabolites | Vegetables/Fruits | Not specified | 0.01 - 0.4 µg/kg | [12] |

| Various Pesticides | Sweet Pepper | 1.4 - 3.2 µg/kg | 4.1 - 9.7 µg/kg |[9] |

Table 3: Recovery Rates

| Compound | Matrix | Spiked Level | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|

| Amitraz & Metabolites | Blood | LOQ and QC levels | 79.3 - 92.5 | <10 | [15] |

| Amitraz & Metabolites | Vegetables/Fruits | 0.5, 5.0, 20 µg/kg | 62.5 - 105.0 | 7.5 - 17.6 | [12] |

| Amitraz | Pears | 0.05, 0.5 mg/kg | 100 - 120 | <5.2 | [14] |

| DMPF | Pears | 0.05, 0.5 mg/kg | 96 - 118 | <9.5 | [14] |

| Various Pesticides | Sweet Pepper | 10, 50, 100 µg/kg | 81.7 - 99.7 | 0.8 - 19.1 |[9] |

Conclusion

The UPLC-QTOF method detailed in this application note provides a sensitive, selective, and reliable approach for the simultaneous determination of Amitraz and its major metabolites in fruit and vegetable matrices. The use of a deuterated internal standard ensures high accuracy and reproducibility of the quantitative results. The QuEChERS sample preparation protocol is efficient and effective for complex matrices. This method is well-suited for high-throughput laboratories involved in pesticide residue analysis for food safety and regulatory compliance.

References

- 1. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 2. jfda-online.com [jfda-online.com]

- 3. academic.oup.com [academic.oup.com]

- 4. ovid.com [ovid.com]

- 5. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry for Simultaneous Pesticide Analysis and Method Validation in Sweet Pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. jfda-online.com [jfda-online.com]

- 12. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF. | Semantic Scholar [semanticscholar.org]

- 14. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Validated Method for the Determination of Amitraz using Deuterated Internal Standards

Abstract

This application note details a robust and validated method for the quantitative determination of Amitraz in various matrices, including biological samples and food products. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a deuterated internal standard, Amitraz-d12, to ensure high accuracy and precision. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers, scientists, and drug development professionals in the accurate measurement of Amitraz.

Introduction

Amitraz is a widely used acaricide and insecticide.[1] Its analysis is crucial for toxicological assessments, residue monitoring in food, and pharmacokinetic studies. Amitraz can be rapidly metabolized to more toxic compounds, making the simultaneous analysis of the parent compound and its metabolites essential in many cases.[1] The use of a stable isotope-labeled internal standard, such as Amitraz-d12, is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2][3][4] This application note presents a validated LC-MS/MS method for the reliable determination of Amitraz.

Experimental

Materials and Reagents

-

Amitraz certified reference standard

-

Amitraz-d12 internal standard (ISTD)[1]

-

Acetonitrile (ACN), Methanol (MeOH), Dichloromethane, n-Hexane, Ethyl Acetate (LC-MS grade)[1]

-

Formic acid (HPLC grade)[1]

-

Ammonium formate

-

Deionized water

-

Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges[1][5]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amitraz and Amitraz-d12 in acetonitrile. Store at -20°C.[1]

-

Working Standard Solutions: Prepare serial dilutions of the Amitraz stock solution in a suitable solvent (e.g., acetonitrile or methanol) to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Amitraz-d12 stock solution with acetonitrile. Store at -20°C.[1][6]

Sample Preparation

A supported liquid extraction (SLE) method is described below, which has been shown to be a faster and easier sample preparation procedure compared to traditional liquid-liquid extraction or solid-phase extraction.[1]

-

Sample Spiking: To 1 mL of the sample matrix (e.g., blood, homogenized tissue), add a known amount of the Amitraz-d12 internal standard working solution.

-

Extraction: Load the spiked sample onto an SLE cartridge and allow it to absorb for 5 minutes.

-

Elution: Elute the analytes from the cartridge with an appropriate solvent, such as dichloromethane or a mixture of n-hexane and ethyl acetate.

-

Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

System: Agilent Infinity 1290 UHPLC system or equivalent.[6]

-

Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent.[6]

-

Mobile Phase A: 10 mM ammonium formate buffer with 0.1% formic acid in water.[1][6]

-

Mobile Phase B: Methanol with 0.1% formic acid.[6]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for equilibration.[6]

-

Flow Rate: 0.3 mL/min.[6]

-

Injection Volume: 1 µL.[6]

-

Column Temperature: 40°C.[6]

-

-

Mass Spectrometry (MS):

-

System: Agilent 6550 Quadrupole TOF (QTOF) mass spectrometer or a triple quadrupole mass spectrometer.[6]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[7][8]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan for TOF instruments.[5][8]

-

Key Parameters:

-

Method Validation

The analytical method was validated for selectivity, accuracy, precision, linearity, matrix effect, recovery, and stability.[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated method.

Table 1: Linearity and Limits of Detection/Quantification

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (µg/L) |

| Amitraz | 1 - 200 µg/kg | > 0.991 | 0.1 - 0.5 | < 2 |

Data compiled from multiple sources for illustrative purposes.[5][8][9][10]

Table 2: Accuracy and Precision (Recovery and RSD)

| Analyte | Spiked Concentration (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Amitraz | 0.5 | 90.2 - 104.5 | < 15 |

| Amitraz | 5.0 | 90.2 - 104.5 | < 15 |

| Amitraz | 20 | 90.2 - 104.5 | < 15 |

Data represents typical values obtained during validation.[5][9] In some studies, recoveries for Amitraz and its metabolites ranged from 79.3% to 92.5% with RSDs smaller than 10%.[8]

Protocols

Protocol for Preparation of Calibration Standards

-

Prepare a 1 mg/mL stock solution of Amitraz in acetonitrile.

-

Perform serial dilutions of the stock solution with acetonitrile to prepare working standards at concentrations of 100, 50, 20, 10, 5, 2, and 1 ng/mL.

-

Prepare a 1 µg/mL working solution of the Amitraz-d12 internal standard in acetonitrile.

-

To each calibration standard, add a fixed amount of the internal standard working solution.

Protocol for Sample Analysis

-

Equilibrate all samples and reagents to room temperature.

-

For each sample, aliquot 1 mL into a clean tube.

-

Spike each sample with the Amitraz-d12 internal standard working solution.

-

Vortex briefly.

-

Proceed with the Supported Liquid Extraction (SLE) protocol as described in section 2.3.

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Acquire data using the parameters outlined in section 2.4.

-

Process the data using the appropriate software to determine the concentration of Amitraz in the samples based on the calibration curve.

Visualizations

Chemical Structures

Caption: Chemical structures of Amitraz and its deuterated internal standard, Amitraz-d12.

Experimental Workflow

References

- 1. academic.oup.com [academic.oup.com]

- 2. lcms.cz [lcms.cz]